

A Comprehensive Technical Guide to D-Glucose-13C6: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glucose-13C6

Cat. No.: B8047838

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **D-Glucose-13C6**, a stable isotope-labeled form of glucose that is a critical tool in metabolic research. This document details its applications, experimental protocols for its use in metabolic flux analysis, and visualizations of key metabolic pathways.

Core Physical and Chemical Properties

D-Glucose-13C6, also known as D-glucose-U-13C6, is a form of D-glucose where all six carbon atoms are the 13C isotope. This uniform labeling makes it an invaluable tracer for studying cellular metabolism.^{[1][2]} Its physical and chemical properties are summarized below.

Property	Value
Molecular Formula	$^{13}\text{C}_6\text{H}_{12}\text{O}_6$
Molecular Weight	186.11 g/mol [1] [2] [3]
CAS Number	110187-42-3 [1] [3]
Appearance	White to off-white powder [1]
Melting Point	150-152 °C [1]
Solubility	Highly soluble in water (100 mg/mL, may require sonication), insoluble in ether and alcohol. [1]
Isotopic Purity	Typically ≥ 99 atom % ^{13}C [1]
Optical Activity	$[\alpha]^{25}/D +52.0^\circ$, $c = 2$ in H_2O (with a trace of NH_4OH) [1]
Storage	Stable at 4°C protected from light and stored under nitrogen. Solutions should be stored at -80°C for up to 6 months or -20°C for 1 month. [1] [3]

Caption: Summary of the key physical and chemical properties of D-**Glucose-13C6**.

Applications in Metabolic Research

D-**Glucose-13C6** is a powerful tool for tracing the metabolic fate of glucose in biological systems. Its primary application is in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions.[\[2\]](#)[\[4\]](#) By introducing D-**Glucose-13C6** into a biological system, researchers can track the incorporation of the ^{13}C label into various downstream metabolites using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[\[1\]](#)[\[4\]](#) This allows for the elucidation of metabolic pathways and the identification of changes in metabolic activity in response to genetic modifications, disease states, or drug treatments.[\[5\]](#)

Key metabolic pathways studied using D-**Glucose-13C6** include:

- Glycolysis: The pathway that converts glucose into pyruvate.[\[1\]](#)

- Tricarboxylic Acid (TCA) Cycle: A series of chemical reactions to release stored energy.[1][4]
- Pentose Phosphate Pathway (PPP): A metabolic pathway parallel to glycolysis that generates NADPH and pentoses.[1][5]

Experimental Protocols

Cell Culture Labeling and Metabolite Extraction

This protocol provides a general guideline for labeling adherent cell lines with D-**Glucose-13C6** and extracting metabolites for analysis. Optimization for specific cell types and experimental conditions is recommended.[5]

Materials:

- Adherent cells of interest
- Standard growth medium
- Glucose-free culture medium
- D-**Glucose-13C6**
- Dialyzed fetal bovine serum (dFBS)
- Phosphate-Buffered Saline (PBS), sterile
- -80°C 80% methanol
- Cell scraper
- Microcentrifuge tubes
- Dry ice

Procedure:

- Cell Seeding:

- Culture cells in standard growth medium until they reach the desired confluence (typically 70-90% at the time of harvest).[5]
- Preparation of Labeling Medium:
 - Prepare the labeling medium by supplementing glucose-free culture medium with D-**Glucose-13C6** to the desired final concentration (e.g., 11 mM, or to match the concentration in the standard medium).[5]
 - Add dFBS to the required concentration.[5]
 - Sterile filter the complete labeling medium.[5]
- Isotopic Labeling:
 - Aspirate the standard growth medium from the cells.
 - Gently wash the cells once with pre-warmed, ice-cold PBS.[5]
 - Immediately add the pre-warmed D-**Glucose-13C6** labeling medium to the cells.[5]
 - Incubate the cells for a period sufficient to approach isotopic steady state. This time should be determined empirically based on the metabolic pathway of interest.[5]
- Metabolite Extraction (Quenching):
 - Prepare a dry ice/ethanol bath and pre-chill microcentrifuge tubes containing 1 mL of -80°C 80% methanol.[5]
 - At the end of the labeling period, rapidly aspirate the labeling medium.[5]
 - To quench metabolic activity, place the culture plate on a bed of dry ice.[5]
 - Immediately add 1 mL of the -80°C 80% methanol to each well.[5]
 - Scrape the cells in the cold methanol and transfer the cell lysate/methanol mixture to the pre-chilled microcentrifuge tubes.[5]
- Sample Processing:

- Vortex the tubes vigorously.
- Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.[5]
- Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
- The metabolite extracts can be stored at -80°C or dried under a stream of nitrogen before derivatization or resuspension for analysis.[5]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **D-Glucose-13C6** labeling in cell culture.

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful technique for determining the isotopic enrichment and positional isotopomers of metabolites.

Sample Preparation:

- Dried metabolite extracts should be resuspended in a deuterated solvent, typically D₂O, containing a known concentration of an internal standard (e.g., DSS or TSP).

Typical 1D ¹³C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).[6]
- Transmitter Frequency: Centered on the carbohydrate region.

- Spectral Width: Appropriate for observing all expected ^{13}C signals.
- Acquisition Time: Sufficient to achieve good resolution.
- Relaxation Delay: 1-2 seconds to ensure full relaxation of the carbon nuclei.
- Number of Scans: Dependent on sample concentration, typically several thousand scans.

Typical 2D ^1H - ^{13}C HSQC Acquisition Parameters:

- Pulse Program: An edited HSQC with gradient selection (e.g., hsqcedetgpsp on Bruker systems) is recommended to differentiate CH, CH₂, and CH₃ groups.[\[7\]](#)
- Spectral Width (^1H): ~6-8 ppm, centered around the carbohydrate proton region (~4.0 ppm).[\[7\]](#)
- Spectral Width (^{13}C): ~80-100 ppm, covering the expected glucose carbon region (60-100 ppm).[\[7\]](#)
- Number of Increments (F1): 256 to 512.[\[7\]](#)
- Number of Scans (NS): 4 to 16 per increment.[\[7\]](#)
- Relaxation Delay (D1): 1.5-2.0 seconds.[\[7\]](#)
- ^1JCH Coupling Constant: Optimized for ~145 Hz.[\[7\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

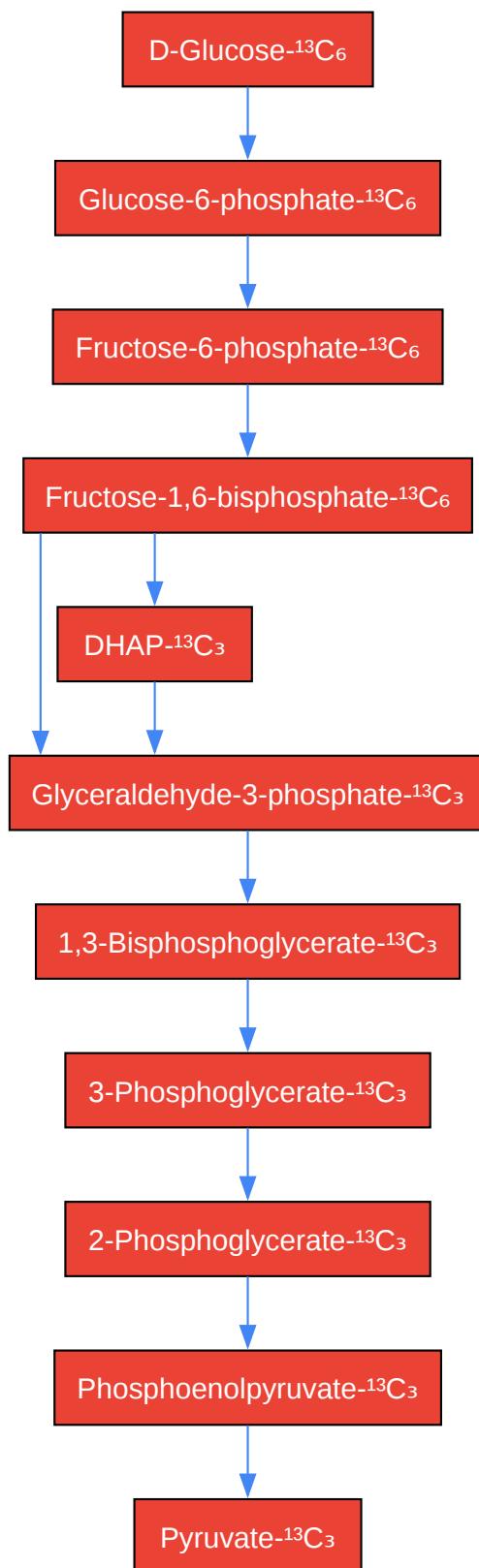
GC-MS is a highly sensitive technique for the analysis of volatile metabolites. Sugars and other polar metabolites require derivatization to increase their volatility.

Derivatization (Oximation-Silylation): This is a common two-step derivatization method for sugars.

- Oximation:

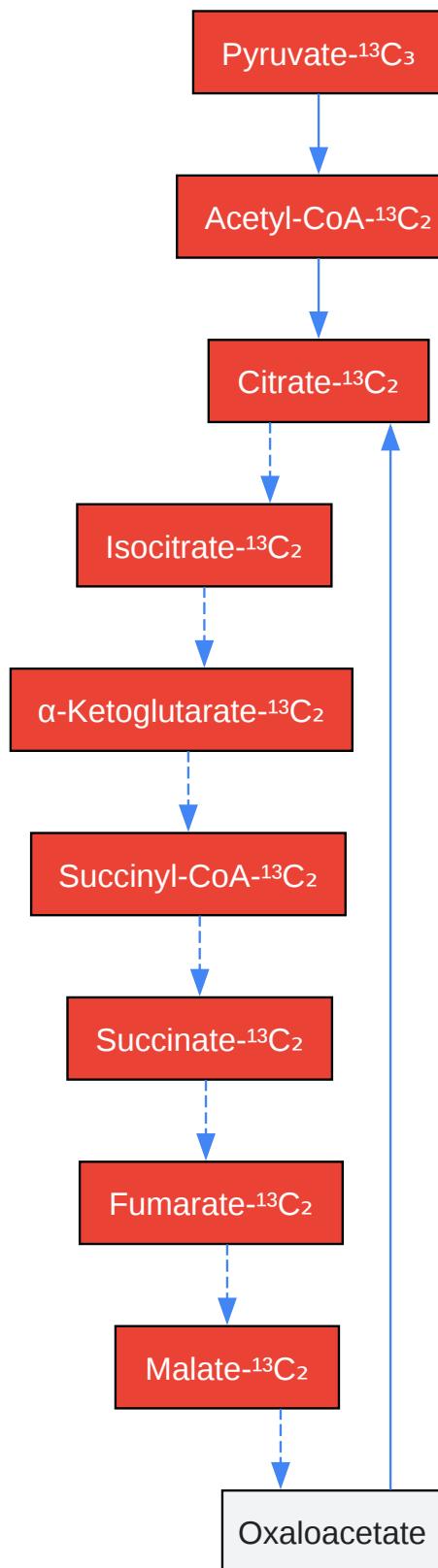
- Dry the metabolite extract completely under a stream of nitrogen or by lyophilization.[\[8\]](#)
- Prepare a 40 mg/mL solution of ethoxylamine hydrochloride (EtOx) in pyridine.[\[8\]](#)
- Add 200 µL of the EtOx solution to approximately 2 mg of the dried sample.[\[8\]](#)
- Cap the vial, vortex, and heat at 70°C for 30 minutes.[\[8\]](#)
- Cool to room temperature.[\[8\]](#)

- Silylation:
 - Add 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the cooled reaction vial.[\[8\]](#)
 - Cap the vial, vortex, and heat at 70°C for 30 minutes.[\[8\]](#)
 - Cool to room temperature.[\[8\]](#)


Typical GC-MS Parameters:

- Injection Volume: 1 µL.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp to 300°C at 10°C/minute.
 - Hold at 300°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
- Mass Spectrometer:
 - Operate in electron ionization (EI) mode at 70 eV.

- Scan range: m/z 50-600.


Metabolic Pathway Visualizations


The following diagrams illustrate the flow of the ^{13}C label from **D-Glucose-13C6** through key metabolic pathways. The red color indicates the ^{13}C -labeled carbon atoms.

[Click to download full resolution via product page](#)

Caption: ¹³C labeling pattern in Glycolysis from D-Glucose-¹³C₆.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to D-Glucose-13C6: Properties, Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8047838#physical-and-chemical-properties-of-d-glucose-13c6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

